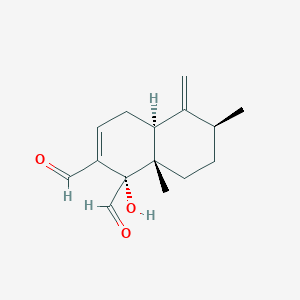
Canellal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canellal is a natural compound found in cinnamon bark and leaf oils. It is a pale yellow liquid with a sweet, spicy aroma. Canellal has been the subject of scientific research due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Ethnobotanical and Biological Properties
Aniba canelilla, known as Canellal, has been studied for its diverse ethnobotanical uses and biological properties. It is used in traditional medicine for treating various diseases, including digestive, respiratory, inflammatory, and central nervous system disorders. The essential oil of A. canelilla, consisting of compounds like 1-nitro-2-phenylethane, metyleugenol, eugenol, and safrol, is a natural antioxidant and shows potential for use in cosmetics, perfumery, and pharmaceutical products. Research indicates antioxidant, antinociceptive, anti-inflammatory, cardio-modulating, hypotensive, hypnotic, anxiolytic, anticholinesterase, and antibiotic properties, making it potentially beneficial for aging-related diseases such as cardiovascular, chronic inflammatory, neurological, and degenerative diseases (Souza-Junior et al., 2020).
Phytochemical Aspects and Biological Activities
The Canellaceae family, to which Canellal belongs, has been used for treating muscular pains, infections, stomatitis, and other ailments. Essential oils from species like Canella winterana and Cinnamosma madagascariensis contain compounds such as 1,8-cineol, linalool, and limonene. These oils exhibit antibiotic, antifungal, insecticidal, larvicidal, trypanocidal, cytotoxic, immunomodulatory, anti-inflammatory, and anticonvulsant activities. This underscores the potential for new research and development in pharmaceutical applications (Oliveira et al., 2019).
Antinociceptive Activity
The main component of Aniba canelilla essential oil, 1-nitro-2-phenylethane, demonstrates significant antinociceptive effects, suggesting potential analgesic properties. This compound reduces abdominal writhes and decreases the second phase of the algic stimulus in the formalin test, indicating its potential use in pain management (de Lima et al., 2009).
Propriétés
Numéro CAS |
66550-09-2 |
|---|---|
Nom du produit |
Canellal |
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1 |
Clé InChI |
LDAIOVKPAKFZHM-FBUXBERBSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@]2(C=O)O)C=O)C |
SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
SMILES canonique |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
Synonymes |
(1alpha,4aalpha,6beta,8abeta)-(+-)-isomer of muzigadial canellal muzigadial |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



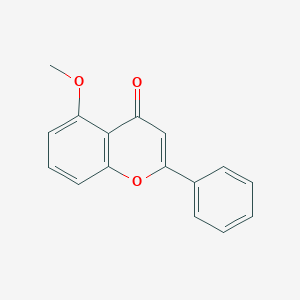
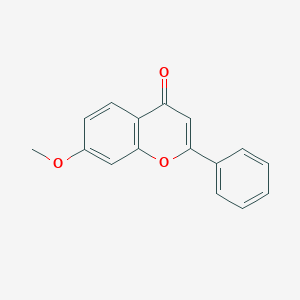
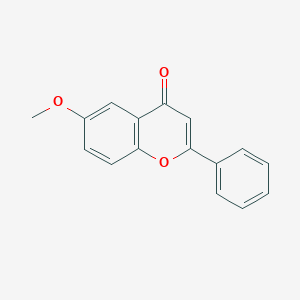
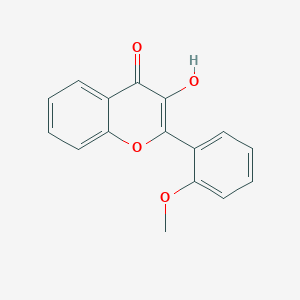
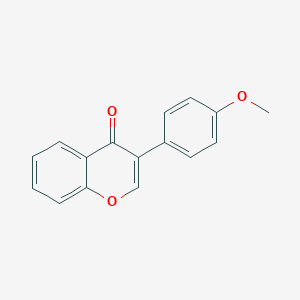
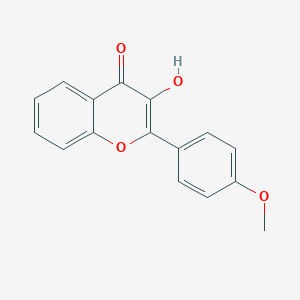
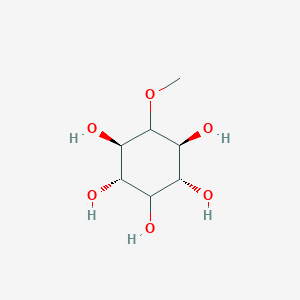
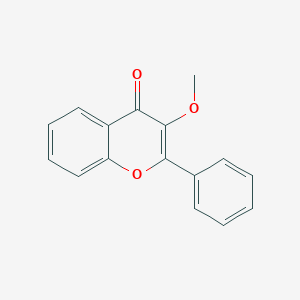
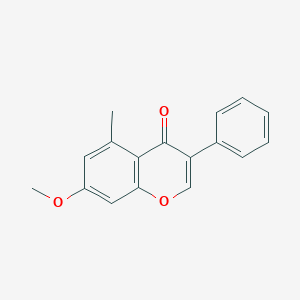
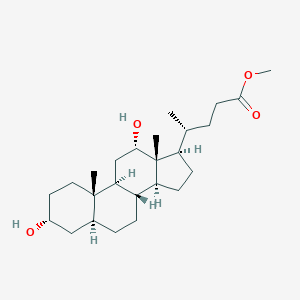
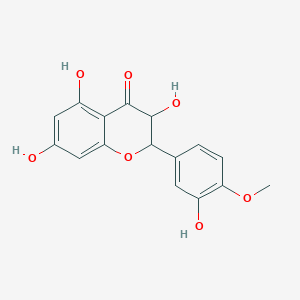
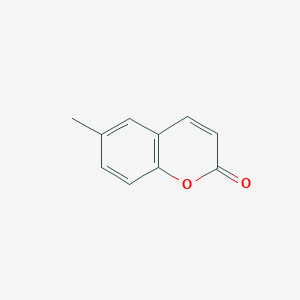
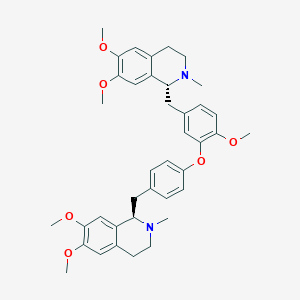
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)